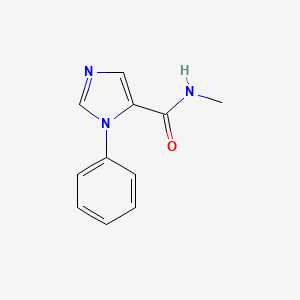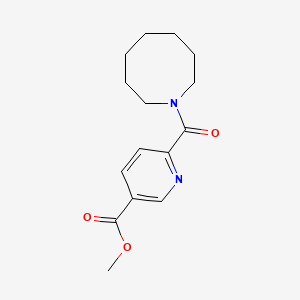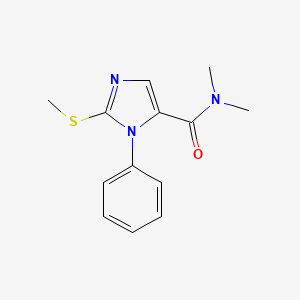
N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide, also known as DPT (dimethylthio-phenyl-imidazol-carboxamide), is a chemical compound that has been studied for its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide exerts its therapeutic effects through various mechanisms of action. In cancer cells, N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In cardiovascular disease, N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In neurodegenerative disorders, N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide reduces neuronal damage and inflammation by inhibiting the JNK pathway and activating the PI3K/Akt pathway.
Biochemical and Physiological Effects:
N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide has also been shown to have a protective effect on the heart by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide in lab experiments is its potential therapeutic applications in various fields of medicine. However, one limitation is the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide. One area of research is the development of N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide-based drugs for cancer therapy. Another area of research is the investigation of N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide's potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide.
Synthesemethoden
The synthesis of N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide involves the reaction of 2-methylsulfanyl-3-phenylimidazole-4-carboxylic acid with dimethylthiocarbamoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, cardiovascular disease, and neurodegenerative disorders. In cancer research, N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In cardiovascular disease, N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide has been shown to have a protective effect on the heart by reducing oxidative stress and inflammation. In neurodegenerative disorders, N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide has been found to have a neuroprotective effect by reducing neuronal damage and inflammation.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-15(2)12(17)11-9-14-13(18-3)16(11)10-7-5-4-6-8-10/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXBQAZHNCJGGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(N1C2=CC=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate](/img/structure/B7509679.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7509685.png)
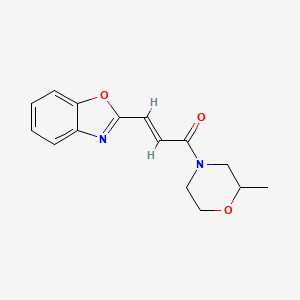
![2-(3-methyl-2,4-dioxopyrimidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide](/img/structure/B7509712.png)
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7509714.png)
![N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7509717.png)
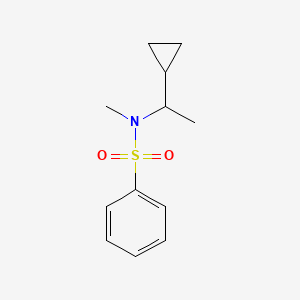
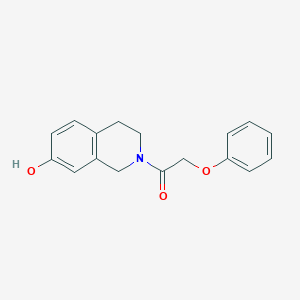
![3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7509731.png)
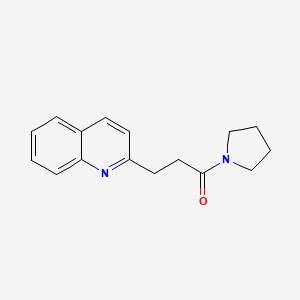
![2-Methyl-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7509734.png)
![2-[[Cyclopentyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509749.png)
